REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:13](=[O:14])[C:12](Cl)=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:17]1CCOC[CH2:18]1.C[O-].[Na+].CO>O>[CH2:1]([N:8]1[C:13](=[O:14])[C:12]([O:17][CH3:18])=[C:11]([Cl:16])[CH:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
6.98 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 70 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
ADDITION
|
Details
|
The resulting solution was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×100 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl (10 ml)
|
Type
|
CUSTOM
|
Details
|
to remove excess water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
eluting with 0-5% MeOH/CH2Cl2
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |